2-(4-Chloro-2-fluorophenyl)pyrrolidine is a chemical compound characterized by its unique molecular structure and potential applications in scientific research. Its molecular formula is with a molecular weight of 199.65 g/mol. The compound is classified under the category of pyrrolidine derivatives, which are known for their diverse biological activities.
2-(4-Chloro-2-fluorophenyl)pyrrolidine falls into the category of organic compounds, specifically as a heterocyclic compound due to the presence of the pyrrolidine ring. Its classification also includes halogenated compounds due to the chlorine and fluorine substituents on the phenyl ring.
The synthesis of 2-(4-Chloro-2-fluorophenyl)pyrrolidine typically involves a straightforward reaction between 4-chloro-2-fluoroaniline and pyrrolidine.
Technical Details:
The molecular structure of 2-(4-Chloro-2-fluorophenyl)pyrrolidine features a pyrrolidine ring attached to a phenyl group that contains both chlorine and fluorine substituents.
Data:
2-(4-Chloro-2-fluorophenyl)pyrrolidine can participate in various chemical reactions:
Common Reagents:
Relevant Data:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 199.65 g/mol |
InChI Key | WDQHMIUEXFTEDD-UHFFFAOYSA-N |
Canonical SMILES | C1CC(NC1)C2=C(C=C(C=C2)Cl)F |
The primary applications of 2-(4-Chloro-2-fluorophenyl)pyrrolidine lie within medicinal chemistry and pharmacology. Its unique structure may offer potential as a lead compound in drug discovery, particularly in developing therapeutics targeting neurological disorders or other diseases where pyrrolidine derivatives have shown efficacy.
Additionally, due to its ability to participate in various chemical reactions, it serves as an intermediate in synthetic organic chemistry, facilitating the construction of more complex molecules necessary for research and development in pharmaceuticals .
CAS No.: 127414-85-1
CAS No.: 50372-80-0
CAS No.:
CAS No.: 136033-39-1